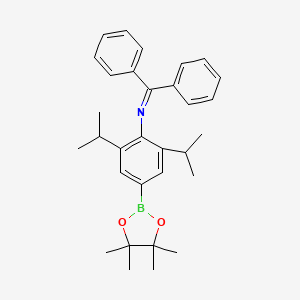

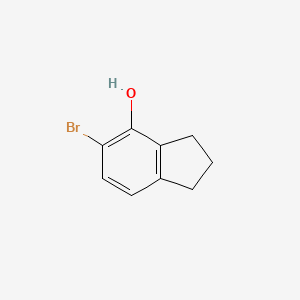

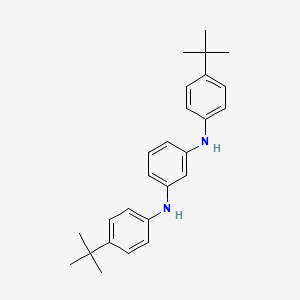

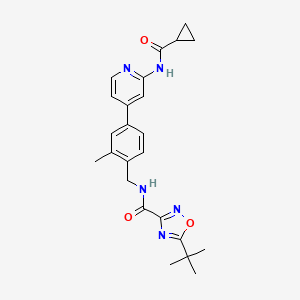

![molecular formula C27H27N3 B8198618 5'-(4-Aminophenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine](/img/structure/B8198618.png)

5'-(4-Aminophenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine

Overview

Description

5'-(4-Aminophenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine is a useful research compound. Its molecular formula is C27H27N3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5'-(4-Aminophenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-(4-Aminophenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flexible and Transparent Polyimides : Unsymmetric phosphinated diamines, similar to the mentioned compound, are used to create high-tg transparent polyimides. These polyimides exhibit flexibility, organo-solubility, and moderate thermal properties (Chang et al., 2012).

High Thermal Stability in Thermosetting Polymers : Synthesized phenylated aromatic diamines show high thermal stability and good solubility in NMP, indicating potential use in thermosetting polymers (Sakaguchi & Harris, 1992).

Synthesis of Aromatic Polyimides : Novel aromatic polyimides synthesized using derivatives of this compound demonstrate high thermal resistance and good solubility in organic solvents (Butt et al., 2005).

Improved Solubility and Lower Dielectric Constant : Fluorinated polyimides based on derivatives of the compound show better solubility, lower color intensity, dielectric constant, and moisture absorption compared to non-fluorinated polyimides (Yang & Su, 2004).

Organic Layer Electroluminescent Diode Applications : The compound's derivatives demonstrate excellent thermal stability and optimized geometry and electronic structure, making them suitable for organic layer electroluminescent diode applications (Cai et al., 2012).

Novel Sulfonated Nanofiltration Membranes : Derivatives of this compound have been used to develop novel sulfonated thin-film composite nanofiltration membranes, which improve water flux and dye rejection in dye treatment while maintaining surface hydrophilicity (Liu et al., 2012).

Controlling Surface Wettability : UV light irradiation can control the surface wettability of polyimides containing long-chain alkyl groups, potentially benefiting printed electronics applications (Tsuda & Kawashima, 2014).

properties

IUPAC Name |

4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3/c1-16-25(19-4-10-22(28)11-5-19)17(2)27(21-8-14-24(30)15-9-21)18(3)26(16)20-6-12-23(29)13-7-20/h4-15H,28-30H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPAQHJLSWWJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C3=CC=C(C=C3)N)C)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-(4-Aminophenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

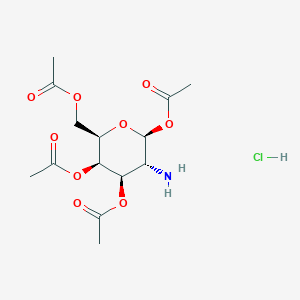

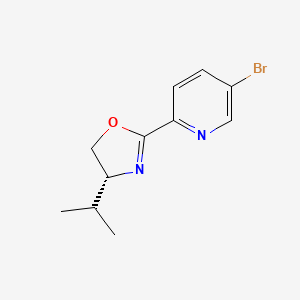

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride](/img/structure/B8198535.png)